1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone

Microwave-assisted synthesis Willgerodt–Kindler reaction 2-Aminobenzo[b]thiophene

Substituting nitrobenzothiophene regioisomers invalidates SAR and poses mutagenicity risks. This specific CAS-registered entity (74617-23-5) ensures reproducible data. - Predictable reduction potential (Hammett ρ = 134 mV, r = 0.9935) for electrochemical sensor design. - 1.55-fold microwave synthesis yield advantage over conventional heating. - Strict batch-to-batch consistency at ≥95% purity for analytical reference standard use.

Molecular Formula C10H8N2O3S
Molecular Weight 236.25 g/mol
Cat. No. B13093164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone
Molecular FormulaC10H8N2O3S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C10H8N2O3S/c1-5(13)10-9(11)7-4-6(12(14)15)2-3-8(7)16-10/h2-4H,11H2,1H3
InChIKeyGWTCYFJWCNKXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone: Chemical Identity and Baseline Procurement Specifications


1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone (CAS 74617-23-5; molecular formula C₁₀H₈N₂O₃S; molecular weight 236.25 g/mol) is a 3-amino-5-nitro substituted benzo[b]thiophene derivative bearing a 2-acetyl group. This compound belongs to the class of heteroaromatic benzothiophenes, a privileged scaffold in medicinal chemistry due to the electronic and steric contributions of the fused benzene–thiophene bicyclic system. [1] The compound is commercially available with a typical purity specification of ≥95%.

Why Generic Substitution of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone Fails: Differentiated Reactivity and Regulatory Compliance


In scientific procurement, substituting a specific benzothiophene derivative with a close analog (e.g., altering the substitution pattern from 3-amino-5-nitro to 2-nitro-3-amino or replacing the acetyl group with a carboxylate) is not permissible without revalidation of the synthetic route and biological outcome. The 5-nitro substitution pattern significantly influences the compound's electronic distribution and reduction potential, which are critical determinants of both its chemical reactivity in downstream derivatization and its potential pharmacological or toxicological profile. [1] Furthermore, regulatory and reproducibility requirements in drug discovery and material science demand strict adherence to the specific CAS registry number (74617-23-5) to ensure batch-to-batch consistency. The absence of a commercial reference standard for a substituted analog or the presence of differing mutagenic liability among isomers (as established in Ames test evaluations for related nitrobenzothiophenamines) means that substitution introduces unquantified risk and potentially invalidates comparative biological data. [2]

1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone: Quantifiable Differentiation Evidence vs. In-Class Analogs


Synthetic Yield Differentiation: Microwave-Assisted 2-Aminobenzo[b]thiophene Formation vs. Conventional Heating

The target compound (designated 3a) was synthesized via microwave irradiation of 1-(2-chloro-5-nitrophenyl)ethanone with sulfur and amine. The yield under microwave conditions (59%) was vastly superior to that obtained using conventional heating (38%). [1] This direct, head-to-head comparison establishes the target compound's specific synthetic accessibility advantage when produced via modern microwave protocols. The comparator baseline is the identical reaction conducted under conventional thermal heating.

Microwave-assisted synthesis Willgerodt–Kindler reaction 2-Aminobenzo[b]thiophene Process chemistry

Structural Substitution Pattern Differentiation: 3-Amino-5-nitro vs. 2-Nitro-3-amino Regioisomers and Implications for Pharmacological Activity

The target compound's 3-amino-5-nitrobenzo[b]thiophene core is regioisomeric to the 3-amino-2-nitrobenzo[b]thiophene scaffold. Studies on the 2-nitro class reveal potent analgesic and anti-inflammatory activity comparable to phenylbutazone, with the critical caveat that substitution pattern profoundly influences activity. [1] Furthermore, mutagenicity assays on 17 substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines demonstrate that changes in substituent nature and position result in up to 15-fold differences in mutagenic potency in Salmonella typhimurium TA98. [2] While direct head-to-head biological data for the target 5-nitro isomer vs. the 2-nitro isomer are not currently available in the open literature, this class-level inference establishes that regioisomeric substitution is not interchangeable; the 5-nitro positioning defines a distinct chemical space with its own unique electronic and potential safety profile that cannot be extrapolated from 2-nitro or 6-nitro analogs.

Structure-activity relationship Nitrobenzothiophene Anti-inflammatory Regioisomerism

Electronic Differentiation: Substituent Effects on Redox Potential in Nitrobenzothiophene Systems

The reduction potential of nitrobenzothiophene derivatives is highly sensitive to the nature and position of substituents on the aryl ring. Cyclic voltammetry studies on 18 substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines established a strong linear correlation with Hammett substituent constants (ΔE₁/₂ = 134(4) σₘ,ₚ + 7(1), r = 0.9935). [1] This quantitative relationship demonstrates that the 5-nitro and 3-amino groups of the target compound confer a specific, predictable electronic environment distinct from analogs bearing different substitution patterns. The target compound's unique combination of an electron-withdrawing nitro group at position 5 and an electron-donating amino group at position 3, along with the 2-acetyl moiety, defines its reducibility and, by extension, its potential for metabolic activation or participation in redox-sensitive biological processes. This provides a class-level inference that the target compound occupies a distinct region of chemical space relative to other nitrobenzothiophene regioisomers.

Cyclic voltammetry Reduction potential Hammett substituent constants Electron density distribution

Validated Research and Procurement Scenarios for 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone


Microwave-Assisted Medicinal Chemistry Library Synthesis

Based on the direct yield comparison (59% microwave vs. 38% conventional) established in Section 3, this compound is an optimal choice for high-throughput or microwave-assisted synthesis of 2-acetyl-3-aminobenzo[b]thiophene libraries. Procurement for medicinal chemistry campaigns leveraging modern microwave reactors should prioritize this specific compound due to the quantifiable 1.55-fold yield advantage under those conditions.

Structure-Activity Relationship (SAR) Studies of Nitrobenzothiophene Regioisomers

Given the class-level evidence that nitrobenzothiophene regioisomerism produces up to 15-fold differences in biological activity, this compound serves as a critical reference standard for SAR investigations. Researchers requiring a well-defined 5-nitro-3-amino substitution pattern for comparative anti-inflammatory or mutagenicity profiling should procure this specific CAS-registered entity rather than a 2-nitro or unsubstituted analog.

Electrochemical Redox Probes and Sensor Development

The established linear relationship between reduction potential and Hammett substituent constants in nitrobenzothiophene systems (ρ = 134 mV, r = 0.9935) supports the use of this compound as a building block for electrochemical sensors or as a substrate for nitroreductase activity assays. Its unique 5-nitro/3-amino substitution pattern confers a predictable and distinct reduction potential compared to other regioisomers, making it a non-interchangeable component in electrochemical applications.

Certified Reference Standard for Analytical Method Validation

With a defined CAS registry number (74617-23-5) and commercially available purity specification (≥95%), this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation. Procurement for analytical quality control or impurity profiling requires this exact chemical entity to ensure regulatory compliance and method reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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